Comparative Synthetic Yield in 9-Functionalized Phenanthrene Formation via Aryne Annulation
In a direct head-to-head comparison under identical reaction conditions, 1-(3-methoxyphenanthren-9-yl)ethanone was obtained in 27% yield from the reaction of 2-trimethylsilylphenyl triflate with 3-buten-2-one derivatives, whereas the unsubstituted 9-acetylphenanthrene was not formed under these conditions due to the absence of the methoxy directing group; instead, other products such as 2H-chromenes were obtained in yields up to ~51% .
| Evidence Dimension | Isolated yield in aryne annulation synthesis |
|---|---|
| Target Compound Data | 27% yield (1-(3-methoxyphenanthren-9-yl)ethanone) |
| Comparator Or Baseline | ~51% yield (2H-chromene product from the same reaction class) and 0% for unsubstituted 9-acetylphenanthrene under analogous conditions |
| Quantified Difference | The target compound is the exclusive 9-functionalized phenanthrene product isolated in 27% yield; the unsubstituted analog is not accessible via this route. |
| Conditions | Reaction of aryne precursors with α,β-unsaturated carbonyl compounds in THF at room temperature, as described in Zhang et al., Eur. J. Org. Chem. 2012 |
Why This Matters
This demonstrates that the 3-methoxy group is essential for directing the annulation toward the 9-acetylphenanthrene scaffold, meaning researchers cannot substitute the cheaper unsubstituted precursor and obtain the same product.
